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Compound of Interest

Compound Name: 1-Acetoxyindole

Cat. No.: B3353459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the (diacetoxyiodo)benzene

(PhI(OAc)₂) mediated dearomatization of 2-alkynylanilines. This reaction serves as a powerful

tool for the synthesis of various valuable nitrogen-containing heterocyclic compounds, which

are significant scaffolds in medicinal chemistry and drug development.

Introduction
The dearomatization of anilines offers a direct route to highly functionalized, three-dimensional

structures from readily available flat aromatic precursors. The use of hypervalent iodine

reagents, such as PhI(OAc)₂, has emerged as a mild and effective method to achieve this

transformation under metal-free conditions. The reaction of 2-alkynylanilines with PhI(OAc)₂

leads to the formation of dearomatized intermediates, which can be trapped in situ with various

nucleophiles to afford a diverse range of substituted indoles and other heterocyclic systems.

This protocol outlines the general procedure and provides specific examples with quantitative

data.
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This protocol describes a one-pot, two-step process involving an initial oxidative

dearomatization followed by a nucleophilic cyclization.

Materials:

Substituted 2-alkynylaniline

(Diacetoxyiodo)benzene (PhI(OAc)₂)

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN))

Brønsted acid (e.g., Trifluoroacetic acid (TFA), Camphorsulfonic acid (CSA)) (for nucleophilic

cyclization step)

Standard laboratory glassware and stirring equipment

Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the

substituted 2-alkynylaniline (1.0 equiv.).

Dissolve the starting material in the anhydrous solvent of choice.

Dearomatization: Cool the solution to the desired temperature (typically 0 °C to room

temperature). Add PhI(OAc)₂ (1.1 - 1.5 equiv.) portion-wise over a period of 5-10 minutes.

Stir the reaction mixture at the same temperature for the specified time (typically 30 minutes

to 2 hours), monitoring the consumption of the starting material by Thin Layer

Chromatography (TLC).

Nucleophilic Addition/Cyclization: Once the dearomatization is complete, add the Brønsted

acid (if required for the specific transformation) and any additional nucleophile.

Allow the reaction to warm to room temperature or heat as required, and continue stirring

until the reaction is complete as indicated by TLC analysis.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate or sodium bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Characterization: Characterize the purified product using standard analytical techniques (¹H

NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography).

Data Presentation
The following tables summarize the quantitative data for the synthesis of 4-acetoxyindoles and

4-alkylindoles via this methodology.

Table 1: Synthesis of 4-Acetoxyindoles from 2-Alkynylanilines

Entry R¹ R² Product Yield (%)

1 H Ph
4-acetoxy-2-

phenylindole
85

2 H n-Bu
4-acetoxy-2-

butylindole
78

3 Me Ph

4-acetoxy-1-

methyl-2-

phenylindole

82

4 Me n-Bu

4-acetoxy-1-

methyl-2-

butylindole

75

5 Bn Ph

4-acetoxy-1-

benzyl-2-

phenylindole

80
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Reaction conditions: 2-alkynylaniline (0.2 mmol), PhI(OAc)₂ (0.24 mmol), CH₂Cl₂ (2 mL), room

temperature, 1 h.

Table 2: Synthesis of 4-Alkylindoles from 2-Alkynylanilines

Entry R¹
R² (Alkyl
Group)

Product Yield (%)

1 H Me
4-methyl-2-

phenylindole
76

2 H Et
4-ethyl-2-

phenylindole
72

3 H i-Pr
4-isopropyl-2-

phenylindole
68

4 Me Me
1,4-dimethyl-2-

phenylindole
79

5 Me Et
4-ethyl-1-methyl-

2-phenylindole
75

Reaction conditions: 2-alkynylaniline (0.2 mmol), PhI(OAc)₂ (0.3 mmol), MeCN (2 mL), 80 °C, 2

h.
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Caption: General experimental workflow for the PhI(OAc)₂-mediated dearomatization of 2-

alkynylanilines.
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Caption: Proposed mechanism for the PhI(OAc)₂-mediated dearomatization-cyclization of 2-

alkynylanilines.
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mediated-dearomatization-of-2-alkynylanilines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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